Differentiation in α-Glucosidase Inhibition: Comparison with Standard Acarbose
A derivative synthesized from 6-hydrazinylbenzo[d]thiazole (designated as compound 4e) demonstrated superior inhibition of the α-glucosidase enzyme compared to the standard drug Acarbose [1]. This provides quantitative evidence for the compound's utility as a scaffold for developing potent anti-diabetic agents.
| Evidence Dimension | α-glucosidase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 6.71 μg/mL for a 6-hydrazinylbenzo[d]thiazole-derived analog |
| Comparator Or Baseline | Acarbose IC50 = 9.35 μg/mL |
| Quantified Difference | The derivative is 1.4 times more potent (lower IC50) than Acarbose. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
Demonstrates that the 6-hydrazinyl scaffold can yield derivatives with enhanced potency over an established standard, guiding medicinal chemists in lead optimization for diabetes targets.
- [1] Mor, S., Sindhu, S., Khatri, M., Singh, N., Vasudeva, N., & Panihar, N. (2019). Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2-c]pyrazol-4(1H)-ones. *Medicinal Chemistry Research*, 29. View Source
